molecular formula C36H40N4O9 B595613 O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester CAS No. 195976-07-9

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester

Cat. No. B595613
M. Wt: 672.735
InChI Key: BPJMKNVMUZHIFM-HMAUQUTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester” is a complex organic compound . It is also known as "Fmoc-Thr[GalN 3 [46Bzd]-α]-OtBu" . This compound is used in various fields such as peptide chemistry, glycoscience, and pharmaceutical development .


Molecular Structure Analysis

The molecular formula of the compound is C35H38N4O9 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . The compound is sensitive to air and heat . Its specific rotation [a]20/D is +87.0 to +91.0 deg (C=1, CHCl3) .

Scientific Research Applications

Solid-phase Synthesis of Glycopeptides

The compound has been employed in the solid-phase synthesis of glycopeptides, as demonstrated in the synthesis of a hexapeptide containing a beta-D-Gal p-(1-->3)-alpha-D-Gal pNAc-(1-->O)-L-threonine unit using glycosylated pentafluorophenyl esters in an Fmoc-based strategy. This methodology highlights the utility of trichloroacetimidates in glycosylation reactions, facilitating the synthesis of complex glycopeptides with high purity, a crucial aspect in the study of protein-glycan interactions and the development of glycoconjugate vaccines (Rademann & Schmidt, 1995).

Synthesis of T(N) Antigen Building Blocks

Another significant application is in the synthesis of T(N) antigen building blocks, where the compound forms part of the synthesis pathway for Fmoc-L-Ser/L-Thr(Ac3-alpha-D-GalN3)-OPfp. These building blocks are critical in the study of tumor-associated carbohydrate antigens (TACAs), which are promising targets for cancer immunotherapy. The detailed synthesis pathway and comparison of protocols provide valuable insights into optimizing the yield and purity of these antigen building blocks, which are essential for developing more effective cancer vaccines (Liu et al., 2005).

Glycosylation Methods

Further applications include its use in glycosylation methods, where the compound is a key intermediate in the synthesis of glycosylated asparagines. These derivatives are proposed as reagents in the solid-phase synthesis of N-glycopeptides, an area of considerable interest for developing therapeutic glycoproteins and understanding glycosylation's role in protein function (Urge et al., 1992).

Stereospecific Preparation of Glycopeptide Building Blocks

The stereospecific preparation of glycopeptide building blocks using the compound showcases its importance in constructing structurally defined glycopeptides. Such methodologies enable the synthesis of glycopeptides with specific glycosylation patterns, crucial for studying the structure-function relationship in glycoproteins and developing glycopeptide-based therapeutics (Cato, Buskas, & Boons, 2005).

properties

IUPAC Name

tert-butyl (2S,3R)-3-[[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O9/c1-20(46-34-29(39-40-37)30(41)31-27(47-34)19-44-33(48-31)21-12-6-5-7-13-21)28(32(42)49-36(2,3)4)38-35(43)45-18-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-31,33-34,41H,18-19H2,1-4H3,(H,38,43)/t20-,27+,28+,29+,30-,31+,33?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMKNVMUZHIFM-HMAUQUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@@H]5[C@@H](O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693675
Record name tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester

CAS RN

195976-07-9
Record name tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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